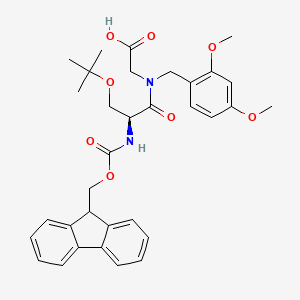
Fmoc-L-Ser(tBu)-DmbGly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-L-Ser(tBu)-DmbGly-OH” is a compound used in peptide synthesis . It is an N-terminal protected reagent . Some of the reported examples of its use include the total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation .
Synthesis Analysis
“Fmoc-L-Ser(tBu)-DmbGly-OH” is used as a building block for solid-phase peptide synthesis . It is also used in the preparation of MUC1, a T-cell helper peptide, using iterative pentafluorophenyl ester-mediated fragment condensations .
Molecular Structure Analysis
The molecular formula of “Fmoc-L-Ser(tBu)-DmbGly-OH” is C22H25NO5 . Its molar mass is 383.45 g/mol . The compound is a white to light yellow crystal powder .
Chemical Reactions Analysis
“Fmoc-L-Ser(tBu)-DmbGly-OH” is used in Fmoc solid-phase peptide synthesis . It has been used in the total synthesis of daptomycin, an antibiotic, through a chemoselective serine ligation .
Physical And Chemical Properties Analysis
“Fmoc-L-Ser(tBu)-DmbGly-OH” is a white to light yellow crystal powder . It has a molar mass of 383.45 g/mol . The compound has an optical activity of [α]20/D +25.5±1°, c = 1% in ethyl acetate .
Aplicaciones Científicas De Investigación
Racemization Studies in Peptide Synthesis : Fmoc-Ser(tBu)-OH exhibited unexpectedly high levels of racemization during automated stepwise solid-phase peptide synthesis under standard conditions. A study by Fenza, Tancredi, Galoppini, and Rovero (1998) in "Tetrahedron Letters" found that using collidine as a tertiary base in the coupling reagent can incorporate serine with less than 1% racemization (Fenza et al., 1998).
Self-Assembly in Material Science and Nanotechnology : Kshtriya, Koshti, and Gour (2021) reported the self-assembly of Fmoc-Ser(tBu)-OH and its variants, demonstrating morphological transitions at the supramolecular level under different concentration and temperature conditions. This research, published in "ChemRxiv," highlights the potential for designing novel self-assembled architectures for material science and nanotechnology applications (Kshtriya et al., 2021).
Synthesis of Peptides with Specific Properties : Research by Gopishetty et al. (2008) in "Organic letters" discussed the synthesis of peptides containing Fmoc-F2Y(tBu)-OH, demonstrating their utility in studying protein tyrosine phosphatases and as potential substrates for these enzymes (Gopishetty et al., 2008).
Polymer-Supported Synthesis of Acid Derivatives : Králová et al. (2017) in "ACS combinatorial science" explored the polymer-supported synthesis of acid derivatives using immobilized Fmoc-Ser(tBu)-OH. Their research contributes to the development of morpholine and thiomorpholine-3-carboxylic acid derivatives with potential applications in various fields (Králová et al., 2017).
Peptide Synthesis Efficiency and Environmental Impact : A study by Musaimi, de la Torre, and Albericio (2020) in "Green Chemistry" examined the use of greener solvents in solid-phase peptide synthesis involving Fmoc/tBu, emphasizing the reduced environmental impact and potential for improved human health (Musaimi et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O8/c1-33(2,3)43-20-28(31(38)35(18-30(36)37)17-21-14-15-22(40-4)16-29(21)41-5)34-32(39)42-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,34,39)(H,36,37)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOCBZSVDQSKDS-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Ser(tBu)-DmbGly-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

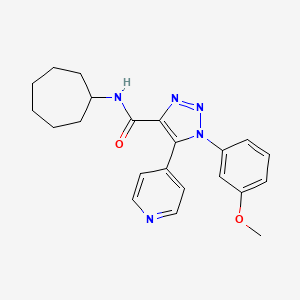
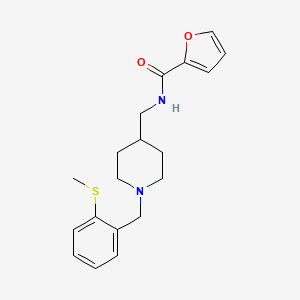
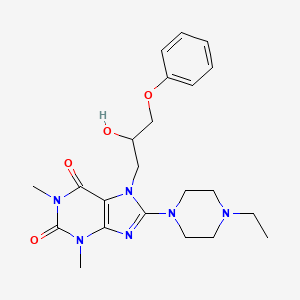
![1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2834672.png)
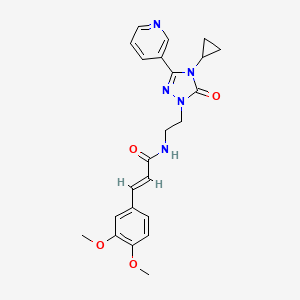
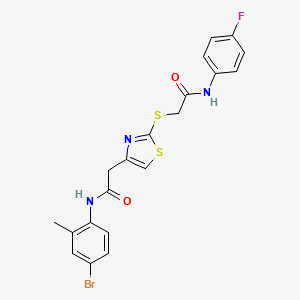
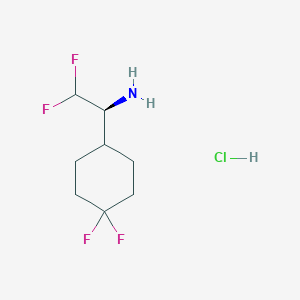
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2834679.png)
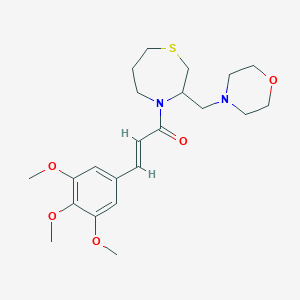
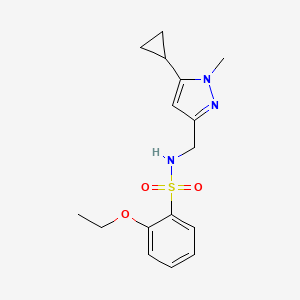
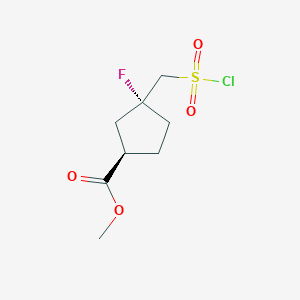
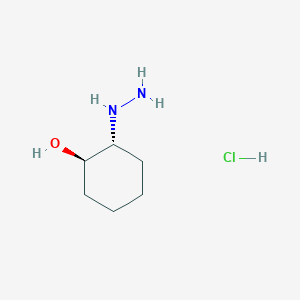
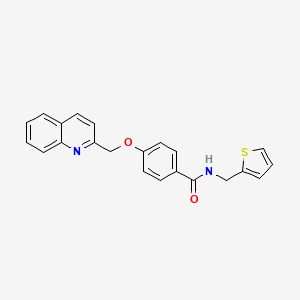
![N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2834688.png)